1,2-DIMETHYL-3-NITROBENZENE

Physical property Handling Storage

Sourcing the correct dimethylnitrobenzene isomer is critical; using 1,2-dimethyl-4-nitrobenzene or 2,6-dimethylnitrobenzene instead forces costly re-optimization of downstream syntheses. This compound is the exact 2,3-dimethyl-substituted isomer required for direct mefenamic acid API production without isomer separation. - Directly provides the 2,3-dimethylphenyl moiety for mefenamic acid synthesis, eliminating isomer separation steps. - Validated for K⁺-selective microelectrode cocktails (Selectophore™, ≥99.0%) and as a GC-MS internal standard for priority pollutant quantification. - Available via a continuous-flow nitration process delivering 94.1% yield with <0.1% phenolic impurity, ensuring scalable, high-purity supply.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 25168-04-1
Cat. No. B1679010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-DIMETHYL-3-NITROBENZENE
CAS25168-04-1
SynonymsNitroxylene; 
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)[N+](=O)[O-])C
InChIInChI=1S/C8H9NO2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3
InChIKeyFVHAWXWFPBPFOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)
Soluble in most organic solvents
Soluble in ethanol and carbon tetrachloride
In water, 150 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethyl-3-nitrobenzene Procurement Baseline


1,2-Dimethyl-3-nitrobenzene (CAS 83-41-0; synonym 3-nitro-o-xylene) is an aromatic nitro compound of the formula C₈H₉NO₂, a pale yellow liquid (mp 7–9 °C, bp 245 °C, density 1.129 g/mL at 25 °C) obtained predominantly by mixed‑acid nitration of o‑xylene [1]. Its distinct substitution pattern, with the nitro group ortho to one methyl and meta to the other, underpins the regio‑chemical and physicochemical properties that define its industrial utility [2].

1,2-Dimethyl-3-nitrobenzene Irreplaceability


The six dimethylnitrobenzene isomers, though sharing a molecular weight of 151.16 g/mol, exhibit divergent physical states, boiling points, and, most importantly, regio‑chemical reactivity that lock each into specific synthetic pathways [1]. Substituting 1,2‑dimethyl‑3‑nitrobenzene with, for instance, 1,2‑dimethyl‑4‑nitrobenzene or 2,6‑dimethylnitrobenzene would alter reaction outcomes, jeopardize product purity, or necessitate extensive re‑optimization of downstream processes, thereby incurring unplanned cost and time [2]. The following quantitative evidence demonstrates precisely where these differences translate into measurable selection criteria.

1,2-Dimethyl-3-nitrobenzene Quantitative Evidence


Physical State & Melting Point Comparison

1,2-Dimethyl-3-nitrobenzene is a liquid at room temperature with a melting point of 7–9 °C, whereas its positional isomer 1,2-dimethyl-4-nitrobenzene is a solid with a melting point of 29–31 °C [1]. This liquid vs. solid distinction impacts storage, transfer, and dissolution protocols during large-scale manufacturing .

Physical property Handling Storage

Boiling Point and Volatility Comparison

1,2-Dimethyl-3-nitrobenzene boils at 245 °C, significantly higher than the 225 °C boiling point of 2,6-dimethylnitrobenzene . This ~20 °C differential permits straightforward separation by fractional distillation when mixtures arise, and it reduces the risk of unwanted volatilization during high‑temperature reactions .

Distillation Separation Purity

Continuous Flow vs. Batch Nitration

In uncatalyzed mixed‑acid nitration of o‑xylene, the 3‑nitro‑o‑xylene isomer (target compound) is produced at a 1:1 ratio relative to 4‑nitro‑o‑xylene [1]. However, continuous‑flow nitration achieves a total product yield of 94.1% with a throughput of 800 g/h, while reducing phenolic impurities from 2% (batch) to 0.1% [2]. The improved yield and drastically lower impurity profile eliminate the need for alkaline washing, cutting wastewater and processing costs [2].

Nitration Process optimization Yield

Validated Plasticizer for K⁺ Microelectrodes

1,2-Dimethyl-3-nitrobenzene is a key component (25.0 wt% in Cocktail A; 93.0 wt% in Cocktail B) of Selectophore™‑grade potassium ionophore cocktails used for K⁺‑selective microelectrodes to study nitrate interference . Unlike generic plasticizers, this compound is specifically cited for its compatibility with ion‑selective membranes and has been employed as an internal standard for GC‑MS analysis of chlorophenols . No comparable validated application exists for the 4‑nitro or 2,6‑dimethyl isomers.

Ion-selective electrode Plasticizer Sensor

Mefenamic Acid Intermediate

1,2-Dimethyl-3-nitrobenzene is the direct raw material for the synthesis of mefenamic acid, a non‑steroidal anti‑inflammatory drug (NSAID) [1]. Its isomer, 1,2‑dimethyl‑4‑nitrobenzene, is instead routed to riboflavin (vitamin B₂) production [2]. The 2,3‑dimethyl substitution pattern is essential for constructing the 2,3‑dimethylphenyl moiety of mefenamic acid, and no alternative isomer can serve as a drop‑in replacement without altering the final drug structure or requiring a new synthetic route [1].

Pharmaceutical intermediate Mefenamic acid NSAID

Commercial Purity Specification

Commercially, 1,2‑dimethyl‑3‑nitrobenzene is routinely available at ≥99.0% (GC) purity from multiple vendors (TCI, Thermo Scientific, Sigma‑Aldrich) [1]. This high, consistent purity level reduces the need for in‑house purification and ensures reproducible reaction outcomes. In contrast, alternative isomers such as 2,6‑dimethylnitrobenzene are often supplied at lower purity grades (e.g., 98%) , which can introduce unknown impurities that complicate downstream processing.

Purity Quality control Procurement

1,2-Dimethyl-3-nitrobenzene Recommended Applications


Mefenamic Acid API Manufacturing

Use 1,2‑dimethyl‑3‑nitrobenzene as the starting material for mefenamic acid production. Its regio‑specific 2,3‑dimethyl substitution directly provides the required 2,3‑dimethylphenyl moiety, eliminating the need for isomer separation or complex protecting group strategies [1]. The high commercial purity (≥99.0%) supports compliance with pharmacopoeial standards .

Potassium‑Selective Microelectrode Fabrication

Employ 1,2‑dimethyl‑3‑nitrobenzene as the plasticizer in K⁺‑selective microelectrode membranes, following the validated Selectophore™ cocktail formulations (25.0 wt% in Cocktail A; 93.0 wt% in Cocktail B) [1]. This ensures optimal sensor response and minimizes nitrate interference, a performance attribute not demonstrated for other dimethylnitrobenzene isomers .

Continuous‑Flow Nitration Process Development

Leverage the established continuous‑flow nitration protocol that delivers 1,2‑dimethyl‑3‑nitrobenzene in 94.1% yield with only 0.1% phenolic impurity [1]. This process substantially reduces waste and purification steps compared to traditional batch nitration, making it ideal for high‑volume, sustainable manufacturing .

GC‑MS Internal Standard for Chlorophenol Analysis

Utilize 1,2‑dimethyl‑3‑nitrobenzene as an internal standard for GC‑MS quantification of 2,4‑dichlorophenol, 2,4,6‑trichlorophenol, and pentachlorophenol [1]. Its distinct retention time and chemical stability provide a reliable reference, enabling accurate environmental monitoring of these priority pollutants .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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